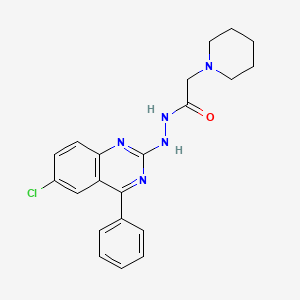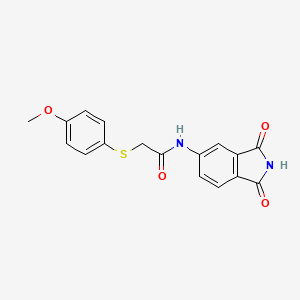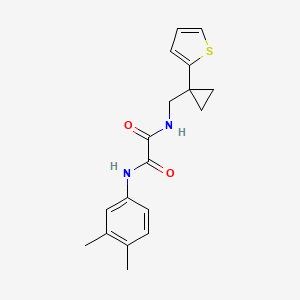
2-chloro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-chloro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzamide” is a complex organic molecule that contains several functional groups, including a furan ring, a thiophene ring, an amide group, and a chloro group .
Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the conjugated system of the furan and thiophene rings. The presence of the amide group could also lead to the formation of intramolecular hydrogen bonds .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. For example, the chloro group could be substituted in a nucleophilic substitution reaction. The amide group could be hydrolyzed under acidic or basic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of the polar amide group could make it somewhat soluble in polar solvents. The compound could also exhibit aromaticity due to the furan and thiophene rings .Aplicaciones Científicas De Investigación
Synthetic Pathways and Derivatives
The synthesis of derivatives and analogs of 2-chloro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzamide is another area of focus. Research on the synthesis of 3-Acyl-5,6-dihydro-2-phenylthieno(−furo−)[2,3-d]pyrimidin-4(3H)-ones from related precursor compounds showcases the methodologies for creating potentially bioactive molecules with varied functionalities (Maruoka, Yamagata, & Yamazaki, 1994).
Reactivity and Interaction Studies
Investigations into the reactivity and interactions of related compounds provide insights into their chemical behavior and potential applications in synthesizing novel compounds. For example, the study of reactions involving diphenyl(phenylethynyl)selenonium salts with active methylene compounds yielding furan derivatives reveals the complex chemical pathways and potential for synthesizing new molecules with specific characteristics (Kataoka et al., 1998).
Electrophilic Substitution Reactions
Research into electrophilic substitution reactions, such as the synthesis of 2-(furan-2-yl)benzo[e][1,3]benzothiazole through the coupling of naphthalen-1-amine with furan-2-carbonyl chloride, provides a basis for understanding how different functional groups and substituents influence the chemical properties and potential applications of these compounds (Aleksandrov & El’chaninov, 2017).
Antimicrobial Activity Studies
The exploration of antimicrobial properties is crucial in the development of new therapeutic agents. Research on new thiourea derivatives, including acylthioureas related to this compound, has shown potential for the development of novel anti-microbial agents with specific antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Mecanismo De Acción
The exact mechanism of action would depend on the specific targets of the compound in the body. These could be proteins, enzymes, or other molecules that the compound binds to, resulting in a change in their function. The compound might inhibit or enhance the function of its targets, leading to changes in biochemical pathways and cellular processes .
The pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion (ADME), would influence its bioavailability and efficacy. Factors such as the compound’s chemical structure, formulation, route of administration, and the patient’s physiological condition can affect its pharmacokinetics .
The action of the compound can also be influenced by various environmental factors. For example, factors such as temperature, pH, and the presence of other chemicals can affect the stability of the compound and its interaction with its targets .
Direcciones Futuras
Propiedades
IUPAC Name |
2-chloro-N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO3S/c18-13-5-2-1-4-12(13)17(21)19-10-11-7-8-15(23-11)16(20)14-6-3-9-22-14/h1-9H,10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUAZOPCEOSOHKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-bromo-2-[5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2602840.png)

![(Z)-2-(furan-2-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2602844.png)




![(2-fluorophenyl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2602853.png)
![6-isopropoxy-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)nicotinamide](/img/structure/B2602856.png)
![N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2602857.png)


![ethyl 3-(8-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2602860.png)
![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,1-dimethyl-1H-imidazole-4-carboxamide](/img/structure/B2602861.png)
